molecular formula C23H24Cl2N4OS B4753473 N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4753473
M. Wt: 475.4 g/mol
InChI Key: JMPVXTLILKGKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(1-BICYCLO[221]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of bicyclic, thiazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the bicyclic heptane derivative, followed by the introduction of the thiazole and pyrazole rings through various coupling reactions. Common reagents used in these steps include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N~5~-(1-BICYCLO[22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in various biological assays.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
  • **this compound
  • **this compound

Uniqueness

The uniqueness of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N4OS/c1-12-7-21(22(30)26-13(2)18-9-14-3-4-15(18)8-14)29(28-12)23-27-20(11-31-23)17-6-5-16(24)10-19(17)25/h5-7,10-11,13-15,18H,3-4,8-9H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPVXTLILKGKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC(C)C2CC3CCC2C3)C4=NC(=CS4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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